REACTION_CXSMILES
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C([O:3][C:4]([C:6]1[O:7][C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][N:10]=1)=O)C.[NH3:15]>>[C:11]([C:8]1[O:7][C:6]([C:4]([NH2:15])=[O:3])=[N:10][CH:9]=1)([CH3:14])([CH3:13])[CH3:12]
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Name
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|
Quantity
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0.52 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1OC(=CN1)C(C)(C)C
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Name
|
|
Quantity
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6.6 mL
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Type
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reactant
|
Smiles
|
N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at RT under N2 for 20 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvents were removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in EtOAc
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
Removal of the solvents
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |